molecular formula C22H20N4O4S2 B2476090 4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide CAS No. 877655-79-3

4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide

Cat. No.: B2476090
CAS No.: 877655-79-3
M. Wt: 468.55
InChI Key: FHEHUDKNPDHKRW-UHFFFAOYSA-N
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Description

4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Biological Activity

The compound 4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide , often referred to as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure

The compound's structure can be dissected into several functional moieties:

  • Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
  • Methoxyphenyl group : Enhances lipophilicity and may influence binding interactions.
  • Thioacetamido linkage : Potentially contributes to the compound's activity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : It acts by inhibiting key enzymes involved in DNA replication and repair, particularly targeting topoisomerases and poly(ADP-ribose) polymerase (PARP), which are critical in cancer cell survival and proliferation .
  • Case Studies : In vitro studies demonstrated that the compound reduced cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values in the low micromolar range .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23117Topoisomerase inhibition
HepG28.11PARP inhibition

Antimicrobial Activity

The thienopyrimidine derivatives have also shown promising results against various microbial strains:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

Emerging evidence suggests that this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is crucial for its therapeutic application:

  • Absorption : The lipophilic nature of the methoxy group enhances absorption.
  • Metabolism : Predominantly metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Primarily excreted via renal pathways.

Properties

IUPAC Name

4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-30-16-4-2-3-15(11-16)26-21(29)19-17(9-10-31-19)25-22(26)32-12-18(27)24-14-7-5-13(6-8-14)20(23)28/h2-8,11H,9-10,12H2,1H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHUDKNPDHKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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